molecular formula C20H11FI2N2O2 B11557572 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol

Cat. No.: B11557572
M. Wt: 584.1 g/mol
InChI Key: RIJJXWIQYNWYKC-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a fluorophenyl group, and diiodophenol, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the fluorophenyl and diiodophenol groups. Common synthetic routes may involve:

    Formation of Benzoxazole Ring: This step often involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorinated reagents.

    Attachment of Diiodophenol: This step may involve iodination reactions using iodine or iodinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Uniqueness

The uniqueness of 2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the diiodophenol moiety contributes to its unique chemical behavior.

Properties

Molecular Formula

C20H11FI2N2O2

Molecular Weight

584.1 g/mol

IUPAC Name

2-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C20H11FI2N2O2/c21-13-3-1-2-11(6-13)20-25-17-9-15(4-5-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H

InChI Key

RIJJXWIQYNWYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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